1H-Indazole, 1-(4-methylphenyl)-
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Overview
Description
1H-Indazole, 1-(4-methylphenyl)- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole, 1-(4-methylphenyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production of 1H-Indazole, 1-(4-methylphenyl)- often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of catalysts such as Cu2O, Ag, and iodine has been reported to facilitate the synthesis of indazole derivatives with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole, 1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1H-Indazole, 1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1H-Indazole: The parent compound with similar structural features but lacking the 4-methylphenyl group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.
Uniqueness: 1H-Indazole, 1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and specificity towards certain biological targets .
Properties
CAS No. |
92160-67-3 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)indazole |
InChI |
InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15-16/h2-10H,1H3 |
InChI Key |
FUROWUQNJZNRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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